REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([OH:9])=[C:4]([F:10])[CH:3]=1.CC(C)([O-])C.[K+].Cl[C:18]1[C:23]([I:24])=[CH:22][N:21]=[CH:20][N:19]=1>CN(C=O)C>[F:8][C:7]1[CH:6]=[C:5]([O:9][C:18]2[C:23]([I:24])=[CH:22][N:21]=[CH:20][N:19]=2)[C:4]([F:10])=[CH:3][C:2]=1[NH2:1] |f:1.2|
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Name
|
|
Quantity
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0.19 g
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Type
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reactant
|
Smiles
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NC1=CC(=C(C=C1F)O)F
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Name
|
|
Quantity
|
0.168 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=NC=C1I
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at RT for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the reaction mixture was heated at 80° C. overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched with water
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Type
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EXTRACTION
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Details
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the solution was extracted with EtOAc (3×)
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Type
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WASH
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Details
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The organic solution was washed with 5% aqueous lithium chloride solution and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organics were dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The crude was purified by silica gel column chromatography (10% to 50% EtOAc/hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)OC1=NC=NC=C1I)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 36.7% | |
YIELD: CALCULATEDPERCENTYIELD | 36.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |